molecular formula C17H15ClN4O2S B3015592 3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097930-99-7

3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B3015592
CAS No.: 2097930-99-7
M. Wt: 374.84
InChI Key: HVULKXUVBFXCNR-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom (position 3) and a methyl group (position 2). The sulfonamide group (-SO₂NH-) is linked to a pyrazine-pyridine hybrid moiety, where the pyrazin-2-yl unit is substituted with a pyridin-4-yl group at position 2.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-12-14(18)3-2-4-16(12)25(23,24)22-11-15-17(21-10-9-20-15)13-5-7-19-8-6-13/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVULKXUVBFXCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and antibacterial effects, supported by data tables and case studies.

The compound has the following chemical formula and structure:

PropertyValue
Molecular FormulaC17H15ClN4O3S
Molecular Weight390.8 g/mol
CAS Number2097863-81-3

The biological activity of this compound primarily stems from its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition :
    • The compound has shown significant inhibitory effects on carbonic anhydrase IX (CA IX), with an IC50 ranging from 10.93 to 25.06 nM, indicating a strong selectivity over CA II (IC50 = 1.55–3.92 μM) .
    • This selectivity is crucial for developing targeted therapies for conditions such as cancer, where CA IX is often overexpressed.
  • Cellular Uptake and Apoptosis Induction :
    • In studies involving MDA-MB-231 breast cancer cells, the compound induced apoptosis significantly, with a 22-fold increase in annexin V-FITC positive cells compared to control groups .
    • The mechanism involves disrupting cellular homeostasis and promoting programmed cell death, which is vital for effective cancer treatment.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Inhibition Against Bacterial Strains :
    • It demonstrated significant inhibition against Staphylococcus aureus at a concentration of 50 μg/mL, achieving an inhibition rate of approximately 80.69% compared to the positive control .
    • Additionally, it showed promising anti-biofilm activity against Klebsiella pneumoniae, with inhibition rates of 79.46% and 77.52% for two different analogues .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Cancer Cell Lines :
    • A comprehensive study on MDA-MB-231 cells revealed that the compound not only inhibited cell proliferation but also effectively induced apoptosis through mitochondrial pathways .
  • Antimicrobial Activity Assessment :
    • In vitro tests confirmed that the compound's derivatives exhibited substantial antibacterial activity against various strains, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .

Data Summary

The following table summarizes key findings regarding the biological activity of the compound:

Activity TypeTargetIC50/Effectiveness
Enzyme InhibitionCarbonic Anhydrase IX10.93–25.06 nM (selective)
Apoptosis InductionMDA-MB-231 Cells22-fold increase in apoptotic cells
Antibacterial ActivityStaphylococcus aureus80.69% inhibition at 50 μg/mL
Anti-biofilm ActivityKlebsiella pneumoniaeUp to 79.46% inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular architecture , physicochemical properties , and inferred biological relevance .

Sulfonamide vs. Benzamide Derivatives

  • Target Compound : Features a sulfonamide (-SO₂NH-) linker, which enhances acidity (pKa ~10–11) and aqueous solubility compared to benzamides. The pyrazine-pyridine hybrid moiety may facilitate π-π stacking interactions in biological targets .
  • 3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide () : Replaces the sulfonamide with a benzamide (-CONH-) group, reducing solubility but increasing lipophilicity (logP). The pyrimidine ring (two nitrogen atoms at positions 1 and 3) offers distinct hydrogen-bonding capabilities compared to pyrazine (nitrogens at positions 1 and 4) .
  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () : Incorporates a piperazine-carboxamide scaffold with a trifluoromethyl group, which improves metabolic stability and membrane permeability compared to sulfonamides .

Heterocyclic Moieties

  • Pyrazine-Pyridine Hybrid (Target Compound) : The pyrazine ring (six-membered, two nitrogen atoms at 1,4 positions) paired with pyridine (six-membered, one nitrogen) may enhance binding to targets requiring planar heteroaromatic interactions, such as kinase ATP-binding pockets.
  • Triazolo-Pyridine Derivatives () : Compounds like 2-[(1S)-1-cyclohexylethoxy]-N-(3-methoxypyrazin-2-yl)-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide feature a triazolo-pyridine system, which introduces conformational rigidity and may improve selectivity for helical kinase domains .

Substituent Effects

  • Fluorophenyl and Trifluoromethyl Groups () : Fluorine substituents in (5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) and (trifluoromethyl) improve bioavailability and resistance to oxidative degradation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~387.84 g/mol (estimated) 589.1 g/mol 416.85 g/mol (RN 307540-25-6)
Melting Point Not reported 175–178°C Not reported
Key Functional Groups Sulfonamide, pyrazine-pyridine Chromenone, pyrazolopyrimidine Benzamide, pyrimidine-sulfamoyl
Solubility Moderate (sulfonamide) Low (lipophilic chromenone) Low (benzamide)

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